molecular formula C7H5ClN2O B047630 4-Chloro-1H-benzo[d]imidazol-5-ol CAS No. 124841-30-1

4-Chloro-1H-benzo[d]imidazol-5-ol

Cat. No.: B047630
CAS No.: 124841-30-1
M. Wt: 168.58 g/mol
InChI Key: PFMZEDSHSHUKKF-UHFFFAOYSA-N
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Description

4-Chloro-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1H-benzo[d]imidazol-5-ol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic uses .

Properties

IUPAC Name

4-chloro-1H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMZEDSHSHUKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559410
Record name 4-Chloro-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124841-30-1
Record name 4-Chloro-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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